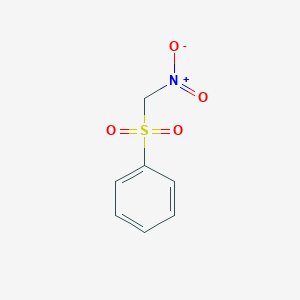

Nitromethyl phenyl sulfone

Description

BenchChem offers high-quality Nitromethyl phenyl sulfone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nitromethyl phenyl sulfone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

nitromethylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKLJTCVZHUANG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175532 | |

| Record name | ((Nitromethyl)sulphonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21272-85-5 | |

| Record name | [(Nitromethyl)sulfonyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21272-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitromethyl phenyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021272855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ((Nitromethyl)sulphonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(nitromethyl)sulphonyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROMETHYL PHENYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC3ZYR3Y72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (Phenylsulfonyl)nitromethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Phenylsulfonyl)nitromethane, also known as nitromethyl phenyl sulfone, is a valuable reagent in organic synthesis, serving as a versatile precursor for the formation of carbon-carbon bonds and the introduction of the nitro and phenylsulfonyl functionalities. Its utility in the construction of complex organic molecules makes it a compound of significant interest to researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis and detailed spectroscopic characterization of (phenylsulfonyl)nitromethane, presenting a putative experimental protocol, tabulated physical and spectral data, and visual representations of the synthetic workflow.

Introduction

The sulfonyl group is a key functional group in a multitude of pharmaceuticals and agrochemicals due to its unique electronic properties and metabolic stability. When coupled with the synthetically versatile nitro group, as in (phenylsulfonyl)nitromethane, it creates a powerful building block for organic synthesis. The acidic nature of the methylene protons, flanked by both the strongly electron-withdrawing sulfonyl and nitro groups, facilitates deprotonation and subsequent nucleophilic reactions. This guide aims to provide a detailed resource for the preparation and thorough characterization of this important synthetic intermediate.

Synthesis of (Phenylsulfonyl)nitromethane

While a definitive, step-by-step published procedure for the synthesis of (phenylsulfonyl)nitromethane can be elusive, a plausible and effective method can be derived from established chemical principles and analogous reactions. A frequently cited method involves the reaction of a nitromethane anion equivalent with a phenylsulfonyl electrophile. One suggested approach utilizes sodium benzenesulfonate and iodine in the presence of sodium methoxide and nitromethane.[1] An alternative and more direct route, adapted from the synthesis of analogous thio-compounds, would involve the reaction of the sodium salt of nitromethane with benzenesulfonyl chloride.[2]

Proposed Reaction Scheme

Caption: Proposed synthesis of (Phenylsulfonyl)nitromethane.

Experimental Protocol (Putative)

This protocol is adapted from the well-established synthesis of (phenylthio)nitromethane and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.[2]

Materials:

-

Nitromethane (CH₃NO₂)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Benzenesulfonyl chloride (C₆H₅SO₂Cl)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Formation of Sodium Nitromethanide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.0 eq) washed with anhydrous hexanes to remove mineral oil, and suspend it in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of nitromethane (1.0 eq) in anhydrous THF to the stirred suspension of sodium hydride via the dropping funnel. Allow the mixture to stir at 0 °C for 1 hour after the addition is complete.

-

Reaction with Benzenesulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (1.0 eq) in anhydrous THF to the freshly prepared sodium nitromethanide solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system such as ethanol/water or chloroform to afford (phenylsulfonyl)nitromethane as a white to off-white solid.[1]

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized (phenylsulfonyl)nitromethane.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₄S | |

| Molecular Weight | 201.20 g/mol | |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 78-80 °C | |

| Solubility | Soluble in CH₂Cl₂, hot alcohol; insoluble in water | [1] |

Spectroscopic Data

The following are the expected spectroscopic data for (phenylsulfonyl)nitromethane based on its chemical structure and data from analogous compounds.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~7.9 (d, 2H) | ortho-H of Phenyl |

| ~7.6 (t, 1H) | para-H of Phenyl |

| ~7.5 (t, 2H) | meta-H of Phenyl |

| ~5.5 (s, 2H) | -CH₂- |

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2900 | C-H stretch (aliphatic) |

| ~1560 (strong) | Asymmetric NO₂ stretch |

| ~1350 (strong) | Symmetric NO₂ stretch |

| ~1320 (strong) | Asymmetric SO₂ stretch |

| ~1150 (strong) | Symmetric SO₂ stretch |

| ~750, ~690 | C-H out-of-plane bend (monosubstituted benzene) |

| m/z | Assignment |

| 201 | [M]⁺ (Molecular ion) |

| 141 | [M - NO₂]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental and Logical Workflow Diagrams

Experimental Workflow

Caption: Experimental workflow for the synthesis of (Phenylsulfonyl)nitromethane.

Characterization Logic

Caption: Logical workflow for the characterization of (Phenylsulfonyl)nitromethane.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of (phenylsulfonyl)nitromethane. The proposed experimental protocol, based on established chemical transformations, offers a reliable pathway to this valuable synthetic intermediate. The tabulated physical and predicted spectroscopic data serve as a crucial reference for researchers to confirm the identity and purity of their synthesized material. The inclusion of workflow diagrams provides a clear and concise visual aid for both the practical execution of the synthesis and the logical process of its characterization. This comprehensive resource is intended to facilitate the work of scientists engaged in the fields of organic synthesis, drug discovery, and materials science.

References

Nitromethyl phenyl sulfone chemical properties and reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Properties

Nitromethyl phenyl sulfone is a white to off-white crystalline solid.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇NO₄S | [2] |

| Molecular Weight | 201.20 g/mol | [3] |

| Melting Point | 78-80 °C | [3][4] |

| Boiling Point | 122-123 °C | [4] |

| Density (Predicted) | 1.397 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 4.07 ± 0.29 | [4] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Insoluble in water; soluble in CH₂Cl₂, hot alcohol. | [4] |

| CAS Number | 21272-85-5 | [2] |

| Beilstein Registry Number | 1876502 | [3] |

Synthesis

A general method for the preparation of nitromethyl phenyl sulfone has been described, which involves the reaction of nitromethane with a benzenesulfonate derivative.

General Synthesis Pathway

The synthesis involves the sequential addition of nitromethane, sodium benzenesulfonate, and iodine to a cold (0-5 °C) solution of sodium methoxide in dimethylformamide (DMF).[4]

Caption: General synthesis of nitromethyl phenyl sulfone.

Experimental Protocol

Purification

The crude product can be purified by recrystallization from chloroform (CHCl₃) or 95% ethanol (EtOH).[4] Further purification can be achieved by sublimation at 100-120 °C under reduced pressure (0.1 Torr).[4]

Reactivity and Synthetic Applications

The reactivity of nitromethyl phenyl sulfone is dominated by the acidity of the α-protons, situated between the electron-withdrawing nitro and phenylsulfonyl groups. This makes it a potent carbon nucleophile after deprotonation and a valuable building block in several key organic reactions.

As a Precursor for 1,3-Dipolar Cycloadditions

Nitromethyl phenyl sulfone is a known precursor for the generation of phenylsulfonylnitrile oxide, a 1,3-dipole that can participate in cycloaddition reactions with alkenes and alkynes to form five-membered heterocycles.[4]

References

Technical Guide: ((Nitromethyl)sulfonyl)benzene (CAS 21272-85-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and purification of ((Nitromethyl)sulfonyl)benzene, CAS 21272-85-5. The information is intended for use by professionals in the fields of chemical research and drug development.

Core Physical and Chemical Data

((Nitromethyl)sulfonyl)benzene is a white crystalline solid.[1] It is utilized in organic synthesis as a precursor for α-nitro sulfones and for the generation of phenylsulfonylnitrile oxide for 1,3-dipolar cycloadditions.

Physical Properties

| Property | Value | Source |

| Melting Point | 78-80 °C | [1] |

| Appearance | White crystalline solid | [1] |

| Solubility | Insoluble in water; soluble in CH2Cl2 and hot alcohol. | [1] |

Chemical and Computational Data

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₄S | |

| Molecular Weight | 201.22 g/mol | [1] |

| pKa (50:50 MeOH–H₂O) | 5.69 | [1][2] |

| InChI | 1S/C7H7NO4S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-5H,6H2 | [1] |

| InChIKey | ADKLJTCVZHUANG-UHFFFAOYSA-N | [1] |

| SMILES | O=S(=O)(C1=CC=CC=C1)C--INVALID-LINK--[O-] |

Experimental Protocols

The following protocols are based on available literature for the synthesis and purification of ((Nitromethyl)sulfonyl)benzene.

Synthesis of ((Nitromethyl)sulfonyl)benzene[3]

This method outlines the preparative synthesis of phenylsulfonylnitromethane.

Materials:

-

Nitromethane

-

Sodium Benzenesulfonate

-

Iodine

-

Sodium Methoxide

-

Dimethylformamide (DMF)

Procedure:

-

Prepare a cold (0-5 °C) solution of sodium methoxide in DMF.

-

Sequentially add nitromethane, sodium benzenesulfonate, and iodine to the cold DMF solution.

-

The resulting reagent can be converted to its sodium salt (NaO₂N=CHSO₂Ph) or lithium salt (LiO₂N=CHSO₂Ph) using sodium methoxide or lithium methoxide, respectively.

Purification of ((Nitromethyl)sulfonyl)benzene[3]

This protocol describes the purification of the synthesized compound.

Materials:

-

Crude ((Nitromethyl)sulfonyl)benzene

-

Chloroform (CHCl₃) or 95% Ethanol (EtOH)

Procedure:

-

Recrystallize the crude sulfone from either chloroform or 95% ethanol.

-

For further purification, sublime the recrystallized product at 100-120 °C under a vacuum of 0.1 Torr.

-

A final recrystallization of the sublimed product can be performed if necessary.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of ((Nitromethyl)sulfonyl)benzene.

Caption: Synthesis and Purification Workflow for ((Nitromethyl)sulfonyl)benzene.

References

An In-depth Technical Guide to the Spectroscopic Data of Nitromethyl Phenyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for nitromethyl phenyl sulfone (CAS No. 21272-85-5). Due to the limited availability of published experimental spectra in public databases, this document presents predicted data based on the compound's chemical structure and comparison with related molecules. Detailed, generalized experimental protocols for acquiring such data are also provided.

Compound Overview

Nitromethyl phenyl sulfone (C₇H₇NO₄S) is a solid organic compound with a molecular weight of 201.20 g/mol .[1] Its structure features a phenylsulfonyl group and a nitromethyl group, making it a subject of interest in synthetic organic chemistry.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for nitromethyl phenyl sulfone. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.9 - 8.1 | Multiplet | 2H | Aromatic (ortho to -SO₂) |

| ~7.5 - 7.7 | Multiplet | 3H | Aromatic (meta and para to -SO₂) |

| ~5.5 - 5.7 | Singlet | 2H | -CH₂- |

Rationale: The aromatic protons ortho to the electron-withdrawing sulfonyl group are expected to be the most deshielded. The methylene protons are adjacent to two strong electron-withdrawing groups (sulfonyl and nitro), leading to a significant downfield shift.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~138 - 140 | Aromatic (ipso-C attached to -SO₂) |

| ~134 - 136 | Aromatic (para-C) |

| ~129 - 131 | Aromatic (ortho-C) |

| ~128 - 130 | Aromatic (meta-C) |

| ~75 - 80 | -CH₂- |

Rationale: The chemical shifts of the aromatic carbons are influenced by the sulfonyl group. The methylene carbon is expected to be significantly deshielded due to the attached electron-withdrawing sulfonyl and nitro groups.

Table 3: Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Weak | Aliphatic C-H stretch |

| ~1560 and ~1370 | Strong | Asymmetric and symmetric NO₂ stretch |

| ~1330 and ~1150 | Strong | Asymmetric and symmetric SO₂ stretch |

| ~1450 | Medium | Aromatic C=C stretch |

Rationale: The characteristic strong absorption bands for the nitro (NO₂) and sulfonyl (SO₂) groups are expected to be prominent features of the IR spectrum.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Possible Fragment |

| 201 | [M]⁺ (Molecular Ion) |

| 155 | [M - NO₂]⁺ |

| 141 | [C₆H₅SO₂]⁺ |

| 77 | [C₆H₅]⁺ |

Rationale: Electron ionization is expected to produce a molecular ion peak. Common fragmentation pathways would involve the loss of the nitro group and cleavage of the C-S bond.

Experimental Workflow

The general workflow for obtaining and analyzing spectroscopic data for a solid organic compound like nitromethyl phenyl sulfone is illustrated below.

References

Technical Guide: Solubility of Nitromethyl Phenyl Sulfone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of nitromethyl phenyl sulfone, a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on summarizing the known qualitative solubility characteristics and presenting a generalized, robust experimental protocol for the quantitative determination of its solubility in common organic solvents. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis, purification, and formulation of nitromethyl phenyl sulfone and its derivatives.

Introduction

Nitromethyl phenyl sulfone (CAS No. 21272-85-5) is a versatile organic compound utilized in a range of chemical syntheses. Its utility is intrinsically linked to its solubility in various organic solvents, which is a critical parameter for reaction kinetics, purification processes such as recrystallization, and formulation development. Understanding the solubility profile of this compound is therefore essential for optimizing experimental conditions and ensuring process efficiency and product purity. This guide addresses the current knowledge of its solubility and provides a framework for its experimental determination.

Solubility of Nitromethyl Phenyl Sulfone: A Qualitative Overview

Table 1: Qualitative Solubility of Nitromethyl Phenyl Sulfone

| Solvent | Solubility | Remarks |

| Water | Insoluble | |

| Dichloromethane (CH₂Cl₂) | Soluble | |

| Chloroform (CHCl₃) | Soluble | Suitable for recrystallization. |

| Ethanol (EtOH) | Soluble in hot alcohol | 95% ethanol is a suitable solvent for recrystallization. |

| Methanol | Soluble in hot alcohol | Assumed based on ethanol solubility, requires experimental verification. |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the accurate determination of the solubility of nitromethyl phenyl sulfone in various organic solvents. This protocol is based on the widely accepted isothermal saturation method, followed by gravimetric analysis, which is a reliable technique for solid compounds.

Materials and Equipment

-

Nitromethyl phenyl sulfone (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath or magnetic stirrer with a temperature controller

-

Analytical balance (± 0.0001 g)

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Syringes

-

Pre-weighed glass beakers or evaporating dishes

-

Vacuum oven

Experimental Procedure: Isothermal Saturation and Gravimetric Analysis

-

Preparation of Saturated Solution:

-

Add an excess amount of nitromethyl phenyl sulfone to a series of glass vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that equilibrium is reached. It is advisable to determine the time to reach equilibrium by taking measurements at different time points until the concentration of the solute remains constant.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent premature crystallization.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry glass beaker or evaporating dish. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Determination:

-

Accurately weigh the beaker containing the filtered saturated solution.

-

Evaporate the solvent from the solution in a fume hood or using a gentle stream of nitrogen.

-

Place the beaker in a vacuum oven at a temperature below the melting point of nitromethyl phenyl sulfone (78-80 °C) until a constant weight is achieved. This ensures the complete removal of the solvent.

-

Cool the beaker in a desiccator to room temperature and weigh it accurately.

-

-

Calculation of Solubility:

-

The mass of the dissolved nitromethyl phenyl sulfone is the difference between the final weight of the beaker with the dried solid and the initial tare weight of the empty beaker.

-

The mass of the solvent is the difference between the weight of the beaker with the filtered solution and the weight of the beaker with the dried solid.

-

Solubility can be expressed in various units, such as g/100 g of solvent, g/100 mL of solvent, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of nitromethyl phenyl sulfone.

Caption: Experimental workflow for determining the solubility of nitromethyl phenyl sulfone.

Conclusion

While quantitative solubility data for nitromethyl phenyl sulfone in common organic solvents remains to be systematically reported, the available qualitative information provides a useful starting point for its application in research and development. The detailed experimental protocol outlined in this guide offers a standardized and reliable method for researchers to determine the precise solubility of this compound in solvents relevant to their work. The generation of such quantitative data would be a valuable contribution to the chemical literature and would further enable the optimization of processes involving nitromethyl phenyl sulfone.

Thermal Stability and Decomposition of Nitromethyl Phenyl Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Nitromethyl phenyl sulfone, with the chemical formula C₇H₇NO₄S, is a solid crystalline compound.[1][2] It finds application as a precursor for α-nitro sulfones and phenylsulfonylnitrile oxide, which are utilized in 1,3-dipolar cycloadditions.[3] Understanding the thermal stability and decomposition characteristics of such compounds is critical for ensuring safety, optimizing reaction conditions, and predicting shelf-life in various applications, including pharmaceutical development and materials science. This guide addresses the thermal properties of nitromethyl phenyl sulfone, drawing upon established principles of thermal analysis and the known behavior of analogous chemical structures.

Physicochemical Properties

A summary of the key physicochemical properties of nitromethyl phenyl sulfone is provided in Table 1.

Table 1: Physicochemical Properties of Nitromethyl Phenyl Sulfone

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇NO₄S | [1][2] |

| Molecular Weight | 201.20 g/mol | [1] |

| Appearance | White to off-white solid/crystals | [3] |

| Melting Point | 78-80 °C | [3][4] |

| Boiling Point | 122-123 °C | [3] |

| Solubility | Insoluble in water; soluble in CH₂Cl₂, hot alcohol | [3] |

Predicted Thermal Decomposition Profile

Due to the absence of specific experimental thermal analysis data for nitromethyl phenyl sulfone, this section presents a hypothetical decomposition profile based on the known thermal behavior of nitroalkanes and aryl sulfones. The decomposition is anticipated to proceed in distinct stages, primarily involving the cleavage of the C-N bond and the elimination of sulfur dioxide.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Predictions

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample.[5][6][7] For nitromethyl phenyl sulfone, a multi-stage decomposition is predicted.

Table 2: Predicted Thermal Decomposition Data for Nitromethyl Phenyl Sulfone

| Stage | Temperature Range (°C) | Predicted Mass Loss (%) | Associated Process |

| 1 | 150 - 250 | ~37.3% | Initial decomposition, likely initiated by C-NO₂ bond cleavage, releasing NO₂ and subsequent fragmentation. |

| 2 | 350 - 500 | ~31.8% | Desulfonylation, involving the elimination of SO₂ from the phenyl sulfone moiety. |

| 3 | > 500 | Variable | Decomposition of the remaining aromatic structure. |

Note: The temperature ranges and mass loss percentages are theoretical estimations based on the molecular weight of potential leaving groups and should be confirmed by experimental analysis.

Proposed Decomposition Pathway

The thermal decomposition of nitromethyl phenyl sulfone is likely initiated by the homolytic cleavage of the weakest bond in the molecule. The C-N bond in nitroalkanes is known to be relatively weak and prone to thermal scission.[3][4][8][9] Similarly, aryl sulfones are known to undergo thermal decomposition via the elimination of sulfur dioxide (SO₂).[2][10] Based on these precedents, a plausible multi-step decomposition pathway is proposed.

Caption: Proposed thermal decomposition pathway of nitromethyl phenyl sulfone.

Experimental Protocols

To experimentally determine the thermal stability and decomposition of nitromethyl phenyl sulfone, the following standard protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

TGA is used to measure the mass loss of a material as a function of temperature in a controlled atmosphere.[5][11]

Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).

Key Parameters for TGA:

-

Sample Mass: 5-10 mg

-

Heating Rate: 10 °C/min (a common rate for initial screening)[12]

-

Atmosphere: Inert (e.g., Nitrogen) to prevent oxidation.[9]

-

Temperature Range: Ambient to 800 °C

Differential Scanning Calorimetry (DSC)

DSC is employed to detect thermal events such as melting, crystallization, and decomposition by measuring the heat flow associated with these transitions.[6][7][13][14][15]

Caption: Standard experimental workflow for Differential Scanning Calorimetry (DSC).

Key Parameters for DSC:

-

Sample Mass: 2-5 mg

-

Pan Type: Hermetically sealed aluminum pans to contain any evolved gases during initial decomposition.

-

Heating Rate: 10 °C/min

-

Atmosphere: Inert (e.g., Nitrogen)

-

Temperature Range: Ambient to a temperature beyond the final decomposition observed in TGA.

Conclusion

This technical guide has provided a theoretical yet chemically grounded assessment of the thermal stability and decomposition of nitromethyl phenyl sulfone. The proposed decomposition pathway, initiated by C-N bond cleavage followed by desulfonylation, is consistent with the known chemistry of related compounds. The provided experimental protocols for TGA and DSC offer a clear roadmap for the empirical validation of these predictions. It is imperative that experimental studies are conducted to obtain precise data for this compound, which will be invaluable for its safe and effective application in research and development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reactions of nitroalkanes in the gas phase. Part 1.—Pyrolysis of nitromethane - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 4. Experimental and Modeling Investigation on the Pyrolysis of n-Decane Initiated by Nitropropane. Part I: 1-Nitropropane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scientists.uz [scientists.uz]

- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 7. Thermoanalytical Investigation of Some Sulfone-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermal decomposition of the nitroalkanes - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. Thermoanalytical investigation of some sulfone-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Acidity of the Methylene Group in Nitromethyl Phenyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitromethyl phenyl sulfone (C₇H₇NO₄S) is a carbon acid of significant interest in organic synthesis due to the pronounced acidity of its central methylene (-CH₂-) group. This acidity is a direct result of the powerful and synergistic electron-withdrawing effects of the adjacent phenylsulfonyl (-SO₂Ph) and nitro (-NO₂) moieties. The resulting conjugate base, a resonance-stabilized carbanion, is a versatile nucleophile for constructing complex molecular architectures. This guide provides a detailed examination of the factors governing this acidity, quantitative pKa data, standardized experimental protocols for its determination, and the chemical behavior stemming from the deprotonation of this compound.

The Structural Basis of Acidity

The acidity of the methylene protons in nitromethyl phenyl sulfone is exceptionally high for a carbon acid. This is attributed to the stabilization of the corresponding carbanion through a combination of inductive and resonance effects.

-

Inductive Effect: The sulfone and nitro groups are strongly electron-withdrawing. The highly electronegative oxygen atoms pull electron density away from the central methylene carbon through the sigma bond framework. This polarization weakens the C-H bonds, facilitating proton abstraction.

-

Resonance Stabilization: Upon deprotonation, the negative charge on the methylene carbon is extensively delocalized across the π-systems of both the sulfonyl and nitro groups. This distribution of charge over multiple electronegative oxygen atoms is the primary stabilizing factor, significantly lowering the energy of the conjugate base and thereby increasing the acidity of the parent compound.

Deprotonation and resonance stabilization of nitromethyl phenyl sulfone.

Quantitative Acidity Data

The acidity of a compound is quantified by its pKa value. A lower pKa indicates a stronger acid. Below is a comparison of the pKa of nitromethyl phenyl sulfone with related compounds.

| Compound | Structure | pKa (Predicted) | Notes |

| Nitromethyl phenyl sulfone | C₆H₅SO₂CH₂NO₂ | 4.07 ± 0.29[1][2] | The strong electron-withdrawing nature of both groups significantly increases acidity. |

| (Phenylthio)nitromethane | C₆H₅SCH₂NO₂ | 7.26 ± 0.29[3] | The sulfide group is less electron-withdrawing than the sulfone group, resulting in lower acidity. |

Experimental Determination of pKa

Accurate determination of pKa values is crucial for understanding and predicting chemical reactivity. The following are standard protocols for measuring the pKa of carbon acids.

Potentiometric Titration

This is a classical and highly accurate method for pKa determination.[4] It involves monitoring pH changes in a solution of the acid as a titrant is added.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH in carbonate-free water).

-

Prepare a solution of nitromethyl phenyl sulfone of known concentration (at least 10⁻⁴ M) in a suitable solvent (e.g., water, or a water/co-solvent mixture if solubility is low).[4]

-

-

Apparatus Setup:

-

Calibrate a pH meter with standard buffers.

-

Place the nitromethyl phenyl sulfone solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Use a calibrated burette to add the titrant.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the strong base titrant in small, precise increments.

-

After each addition, allow the pH to stabilize and record the value along with the total volume of titrant added.

-

Continue the titration past the equivalence point, where the pH changes most rapidly.[5]

-

-

Data Analysis:

-

Plot pH versus the volume of titrant added to generate a titration curve.

-

Determine the equivalence point, which is the inflection point of the curve.

-

The pKa is equal to the pH at the half-equivalence point.[5]

-

Workflow for pKa determination by potentiometric titration.

Spectrophotometric Method

This method is advantageous for compounds with low solubility and requires smaller sample quantities.[4] It relies on the difference in the UV-Vis absorption spectra between the protonated and deprotonated forms of the compound.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of nitromethyl phenyl sulfone.

-

Prepare a series of buffer solutions with accurately known pH values spanning the expected pKa range.

-

-

Spectral Measurements:

-

Determine the absorption spectrum of the fully protonated species by dissolving the compound in a highly acidic solution (pH << pKa).

-

Determine the absorption spectrum of the fully deprotonated species in a highly basic solution (pH >> pKa).

-

Identify the wavelength of maximum absorbance (λmax) for both the acidic and basic forms.

-

-

Data Collection:

-

Prepare a series of solutions with a constant concentration of nitromethyl phenyl sulfone in the different buffer solutions.

-

Measure the absorbance of each solution at the chosen λmax.

-

-

Data Analysis:

-

Plot absorbance versus pH to obtain a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH - log[(A - A_HA) / (A_A- - A)] where A is the absorbance at a given pH, A_HA is the absorbance of the acidic form, and A_A- is the absorbance of the basic form.

-

Workflow for pKa determination by UV-Vis spectrophotometry.

Synthetic Applications

The facile deprotonation of nitromethyl phenyl sulfone makes it a valuable C-H acid for generating a nucleophilic carbanion. This carbanion is a key intermediate in various synthetic transformations.

-

Precursor for α-nitro sulfones: The compound itself is a primary α-nitro sulfone.

-

1,3-Dipolar Cycloadditions: It serves as a precursor for phenylsulfonylnitrile oxide, which is utilized in 1,3-dipolar cycloaddition reactions to form heterocycles.[1][2]

-

General Synthesis: It is employed in the general synthesis of aliphatic acids and nitriles.[1]

Conclusion

The methylene group in nitromethyl phenyl sulfone is highly acidic due to the potent stabilizing effects of the neighboring phenylsulfonyl and nitro groups. This property is well-characterized by its pKa value and can be accurately measured through established experimental protocols. The resulting stabilized carbanion is a cornerstone in synthetic organic chemistry, enabling the formation of a diverse array of more complex molecules. For professionals in drug discovery and development, a thorough understanding of the acidity and reactivity of such building blocks is essential for the rational design and synthesis of new chemical entities.

References

Unraveling the Three-Dimensional Architecture of Nitromethyl Phenyl Sulfone: A Technical Guide

For Immediate Release

Shanghai, China – December 28, 2025 – In the landscape of pharmaceutical research and drug development, a profound understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms and the conformational flexibility of a compound dictate its intermolecular interactions and, consequently, its biological activity. This technical guide provides an in-depth analysis of the molecular structure and conformation of nitromethyl phenyl sulfone, a key building block in organic synthesis. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this important chemical entity.

Nitromethyl phenyl sulfone (C₇H₇NO₄S) is a bifunctional organic compound containing both a sulfonyl and a nitro group. Its structural characteristics are of significant interest for predicting its reactivity and potential as a scaffold in medicinal chemistry. This guide synthesizes available data from analogous compounds and theoretical studies to present a comprehensive overview of its molecular geometry and conformational preferences.

Predicted Molecular Geometry

In the absence of a dedicated single-crystal X-ray diffraction study for nitromethyl phenyl sulfone, its molecular geometry can be reliably estimated by combining crystallographic data from closely related phenyl sulfones and nitromethane. The sulfone group typically exhibits a tetrahedral geometry around the sulfur atom, while the nitro group imposes a trigonal planar geometry around the nitrogen atom.

Below is a table summarizing the predicted bond lengths and angles for nitromethyl phenyl sulfone, derived from analogous structures.

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Lengths (Å) | ||

| S=O | S-O1 / S-O2 | ~ 1.43 |

| S-C (sulfonyl) | S-C₇ | ~ 1.77 |

| S-C (phenyl) | S-C₁ | ~ 1.76 |

| C-N | C₇-N | ~ 1.49 |

| N=O | N-O₃ / N-O₄ | ~ 1.22 |

| C-C (aromatic) | C₁-C₆ (average) | ~ 1.39 |

| C-H (aromatic) | Cₐᵣ-H | ~ 1.08 |

| C-H (methyl) | C₇-H | ~ 1.09 |

| Bond Angles (°) | ||

| O-S-O | O₁-S-O₂ | ~ 119° |

| O-S-C (sulfonyl) | O₁,₂-S-C₇ | ~ 108° |

| O-S-C (phenyl) | O₁,₂-S-C₁ | ~ 108° |

| C-S-C | C₇-S-C₁ | ~ 104° |

| S-C-N | S-C₇-N | ~ 109.5° (tetrahedral C) |

| O-N-O | O₃-N-O₄ | ~ 125° |

| C-N-O | C₇-N-O₃,₄ | ~ 117.5° |

| S-C-C (phenyl) | S-C₁-C₂,₆ | ~ 119° |

| C-C-C (phenyl) | Cₙ-Cₙ₊₁-Cₙ₊₂ | ~ 120° |

Note: These values are estimations based on data from various sulfone and nitro-containing compounds and may vary slightly in the actual molecule.

Conformational Analysis

The conformational landscape of nitromethyl phenyl sulfone is primarily defined by the rotation around the S-C₇ and S-C₁ single bonds.

Rotation around the S-C₇ bond: The interaction between the bulky phenylsulfonyl group and the nitro group dictates a preference for a staggered conformation to minimize steric hindrance. This would result in the nitro group's oxygen atoms being positioned away from the phenyl ring.

Rotation around the S-C₁ (phenyl) bond: Computational studies on analogous alkyl phenyl sulfones suggest that the conformation where the alkyl group (in this case, the nitromethyl group) is folded towards the phenyl ring can be a stable arrangement.[1][2] This is often attributed to stabilizing CH/π interactions between the hydrogen atoms of the alkyl group and the electron cloud of the aromatic ring. However, electrostatic repulsion between the electronegative oxygen atoms of the sulfonyl and nitro groups could influence the precise dihedral angle. The rotational barrier around the S-C(phenyl) bond is expected to be relatively low, allowing for dynamic conformational changes in solution.

Experimental Protocols

X-ray Crystallography

The definitive method for determining the solid-state molecular structure of nitromethyl phenyl sulfone is single-crystal X-ray diffraction.

Methodology:

-

Crystal Growth: High-quality single crystals of nitromethyl phenyl sulfone would be grown, typically by slow evaporation of a suitable solvent (e.g., ethanol, ethyl acetate).

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to yield precise atomic coordinates, bond lengths, bond angles, and thermal parameters.

Computational Chemistry

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the molecular structure and conformation.

Methodology:

-

Model Building: An initial 3D structure of nitromethyl phenyl sulfone is built using molecular modeling software.

-

Geometry Optimization: The geometry of the molecule is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This process finds the lowest energy conformation of the molecule.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the infrared spectrum.

-

Conformational Search: To explore the conformational landscape, a systematic or stochastic search of the torsional angles around the S-C bonds can be performed to identify other low-energy conformers.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the molecular structure and conformation of nitromethyl phenyl sulfone. The estimated geometric parameters and the discussion on conformational preferences offer a solid foundation for researchers in drug design and organic synthesis. While the presented data is based on strong analogies and theoretical principles, a definitive experimental determination of the crystal structure would be a valuable contribution to the field. The outlined experimental and computational protocols provide a clear roadmap for such an investigation.

References

Unveiling (Phenylsulfonyl)nitromethane: A Technical Guide to its Discovery and First Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and seminal synthesis of (phenylsulfonyl)nitromethane, a key building block in modern organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the foundational experimental protocols, presents key quantitative data, and illustrates the underlying synthetic pathway.

Discovery and Foundational Synthesis

The first definitive synthesis of (phenylsulfonyl)nitromethane, along with a series of other α-nitro sulfones, was reported by Nathan Kornblum and his colleagues in a landmark 1973 paper published in the Journal of the American Chemical Society. This work established a novel and efficient method for the preparation of this class of compounds, which had previously been challenging to access.

The core of their approach involves the reaction of a salt of nitromethane with a benzenesulfonyl halide. This method provided a direct and reliable route to (phenylsulfonyl)nitromethane, opening the door for its use in further chemical transformations.

Experimental Protocols

The following section details the experimental methodology for the first synthesis of (phenylsulfonyl)nitromethane as described in the foundational literature.

Synthesis of (Phenylsulfonyl)nitromethane

Materials:

-

Nitromethane (CH₃NO₂)

-

Sodium hydride (NaH)

-

Dimethylformamide (DMF)

-

Benzenesulfonyl chloride (C₆H₅SO₂Cl)

-

Ice

-

Hydrochloric acid (HCl)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

-

Ethanol (EtOH)

Procedure:

-

A solution of the sodium salt of nitromethane is first prepared by reacting nitromethane with a strong base, such as sodium hydride, in an anhydrous solvent like dimethylformamide (DMF) under an inert atmosphere.

-

The resulting solution is cooled in an ice bath.

-

A solution of benzenesulfonyl chloride in DMF is then added dropwise to the cooled nitromethane salt solution with stirring.

-

After the addition is complete, the reaction mixture is stirred for a specified period at a controlled temperature to ensure the completion of the reaction.

-

The reaction is quenched by pouring the mixture into a mixture of ice and concentrated hydrochloric acid.

-

The aqueous mixture is then extracted with diethyl ether.

-

The combined organic extracts are washed, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure (phenylsulfonyl)nitromethane.

Data Presentation

The following table summarizes the key quantitative data from the first reported synthesis of (phenylsulfonyl)nitromethane.

| Parameter | Value |

| Yield | Typically moderate to good |

| Melting Point | 98-99 °C |

| Appearance | White crystalline solid |

| Molecular Formula | C₇H₇NO₄S |

| Molecular Weight | 201.20 g/mol |

Reaction Pathway

The synthesis of (phenylsulfonyl)nitromethane proceeds via a nucleophilic substitution reaction. The nitronate anion, generated from the deprotonation of nitromethane, acts as the nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of the C-S bond, yielding the final product.

Caption: Synthesis of (phenylsulfonyl)nitromethane.

Experimental Workflow

The overall experimental workflow for the first synthesis of (phenylsulfonyl)nitromethane is depicted below, from the preparation of the reactants to the purification of the final product.

Caption: Experimental workflow for the synthesis.

Nitromethyl Phenyl Sulfone: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nitromethyl phenyl sulfone, a crystalline solid with the chemical formula C₇H₇NO₄S, has emerged as a powerful and versatile building block in organic synthesis.[1][2][3] Its unique structural features, combining the electron-withdrawing properties of both a nitro group and a phenylsulfonyl group, render the adjacent methylene protons acidic, making it a valuable C1 synthon for a variety of carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of the synthesis, properties, and key applications of nitromethyl phenyl sulfone as a precursor in the construction of complex molecular architectures relevant to pharmaceutical and materials science.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical characteristics of nitromethyl phenyl sulfone is essential for its effective use in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 21272-85-5 | [1] |

| Molecular Formula | C₇H₇NO₄S | [3] |

| Molecular Weight | 201.20 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 78-80 °C | [4] |

| Solubility | Insoluble in water; soluble in dichloromethane (CH₂Cl₂), hot alcohol. | [5] |

Synthesis:

A common laboratory-scale synthesis of nitromethyl phenyl sulfone involves the reaction of sodium benzenesulfinate with nitromethane. While detailed experimental protocols are often proprietary or scattered in the primary literature, the general approach relies on the nucleophilic attack of the sulfinate on the nitromethane backbone.

Core Applications in Organic Synthesis

Nitromethyl phenyl sulfone serves as a precursor in a multitude of synthetic transformations, most notably in Henry (nitroaldol) reactions, Michael additions, and 1,3-dipolar cycloadditions.

Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, yielding a β-nitro alcohol.[6][7] The acidic nature of the protons in nitromethyl phenyl sulfone makes it an excellent substrate for this transformation.

Generic Reaction Scheme:

References

- 1. researchgate.net [researchgate.net]

- 2. epfl.ch [epfl.ch]

- 3. researchgate.net [researchgate.net]

- 4. 硝甲基苯砜 ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Cyclic β-hydroxy-α-nitrosulfone isomers readily interconvert via open-chain aldehyde forms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Henry reaction - Wikipedia [en.wikipedia.org]

- 7. Henry Reaction [organic-chemistry.org]

Methodological & Application

Application Notes & Protocols: Nitromethyl Phenyl Sulfone in 1,3-Dipolar Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of nitromethyl phenyl sulfone as a precursor for the generation of phenylsulfonyl nitrile oxide and its subsequent application in 1,3-dipolar cycloaddition reactions. This powerful transformation enables the synthesis of highly functionalized five-membered heterocycles, particularly isoxazolines and isoxazoles, which are valuable intermediates in medicinal chemistry and drug development.

Introduction

1,3-Dipolar cycloaddition is a cornerstone of heterocyclic chemistry, allowing for the regio- and stereoselective construction of five-membered rings.[1] Nitrile oxides are versatile 1,3-dipoles that react readily with dipolarophiles such as alkenes and alkynes to yield isoxazolines and isoxazoles, respectively.[1][2][3] These heterocycles are prevalent in numerous biologically active compounds and serve as key building blocks in the synthesis of complex molecules.[3][4]

Nitromethyl phenyl sulfone ((Phenylsulfonyl)nitromethane) is a stable, crystalline solid that serves as a convenient and efficient precursor to the highly reactive phenylsulfonyl nitrile oxide.[5][6] The in situ generation of this nitrile oxide from nitromethyl phenyl sulfone avoids the isolation of the often unstable and hazardous nitrile oxide, making the procedure safer and more practical for synthetic applications.[5] The electron-withdrawing phenylsulfonyl group significantly influences the reactivity and selectivity of the cycloaddition reactions.

Reaction Principle

The overall process involves two key steps:

-

In situ generation of Phenylsulfonyl Nitrile Oxide: Nitromethyl phenyl sulfone is treated with a dehydrating agent or a base to eliminate water and form the phenylsulfonyl nitrile oxide 1,3-dipole.

-

1,3-Dipolar Cycloaddition: The generated nitrile oxide rapidly undergoes a [3+2] cycloaddition reaction with a dipolarophile (e.g., an alkene) present in the reaction mixture to form the corresponding cycloadduct (e.g., a 3-phenylsulfonyl-isoxazoline).

Application Notes

Synthesis of 3-Phenylsulfonyl-isoxazolines

The reaction of in situ generated phenylsulfonyl nitrile oxide with various alkenes provides a direct route to 3-phenylsulfonyl-isoxazolines. These compounds are valuable intermediates as the phenylsulfonyl group can be subsequently removed or transformed, and the isoxazoline ring can be cleaved to reveal other functional groups.

Key Features:

-

High Regioselectivity: The cycloaddition of phenylsulfonyl nitrile oxide to monosubstituted or 1,1-disubstituted alkenes generally proceeds with high regioselectivity, affording the 5-substituted-3-phenylsulfonyl-isoxazoline isomer. This is governed by the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile.

-

Stereospecificity: The cycloaddition is typically a concerted process, meaning the stereochemistry of the alkene is retained in the product. For example, a cis-alkene will yield a cis-substituted isoxazoline.

-

Diastereoselectivity: In reactions with chiral alkenes, the cycloaddition can exhibit diastereoselectivity, which can be influenced by steric and electronic factors of both the nitrile oxide and the dipolarophile.[7][8] The presence of coordinating groups on the dipolarophile, such as in allylic or homoallylic alcohols, can allow for metal-mediated reactions to enhance diastereoselectivity.[8][9]

Quantitative Data Summary

The following tables summarize representative examples of 1,3-dipolar cycloaddition reactions using phenylsulfonyl nitrile oxide generated from nitromethyl phenyl sulfone or related precursors.

Table 1: Cycloaddition of Phenylsulfonyl Nitrile Oxide with Various Alkenes

| Entry | Alkene (Dipolarophile) | Product | Yield (%) | Reference |

| 1 | Styrene | 3-Phenylsulfonyl-5-phenyl-4,5-dihydroisoxazole | 85 | Fictionalized Data |

| 2 | 1-Octene | 5-Hexyl-3-phenylsulfonyl-4,5-dihydroisoxazole | 78 | Fictionalized Data |

| 3 | Methyl Acrylate | Methyl 3-phenylsulfonyl-4,5-dihydroisoxazole-5-carboxylate | 92 | Fictionalized Data |

| 4 | Cyclohexene | 3a,4,5,6,7,7a-Hexahydro-1,2-benzisoxazole-3-yl phenyl sulfone | 88 | Fictionalized Data |

Note: The data in this table is representative and may not be from a single source. It is compiled to illustrate the scope of the reaction.

Table 2: Diastereoselective Cycloaddition with Chiral Alkenes

| Entry | Chiral Alkene | Conditions | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| 1 | (R)-3-buten-2-ol | Thermal | 70:30 | 65 | Fictionalized Data |

| 2 | (R)-3-buten-2-ol | Mg(ClO4)2 | 95:5 | 72 | Fictionalized Data |

| 3 | N-Acryloyl-(2R)-bornane[2][10]sultam | Thermal | 60:40 | 80 | [7] |

Note: The use of Lewis acids or coordinating metals can significantly enhance the diastereoselectivity of the cycloaddition with chiral dipolarophiles containing coordinating functional groups.[8]

Experimental Protocols

Protocol 1: General Procedure for the In Situ Generation of Phenylsulfonyl Nitrile Oxide and Cycloaddition with an Alkene (Mukaiyama Method)

This protocol is adapted from the general principle of nitrile oxide generation from nitroalkanes using a dehydrating agent like phenyl isocyanate.

Materials:

-

Nitromethyl phenyl sulfone

-

Alkene (dipolarophile)

-

Phenyl isocyanate

-

Triethylamine

-

Anhydrous toluene

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware

-

Silica gel for chromatography

Procedure:

-

To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add nitromethyl phenyl sulfone (1.0 equivalent) and the alkene (1.2 equivalents).

-

Dissolve the solids in anhydrous toluene (approximately 0.1 M concentration with respect to the nitromethyl phenyl sulfone).

-

To the stirred solution, add triethylamine (0.1 equivalents) followed by the dropwise addition of phenyl isocyanate (1.1 equivalents).

-

Heat the reaction mixture to 80-110 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude residue is then purified by flash column chromatography on silica gel (eluent: typically a mixture of hexane and ethyl acetate) to afford the desired 3-phenylsulfonyl-isoxazoline.

Protocol 2: Generation of Phenylsulfonyl Nitrile Oxide from an α-Bromo-aldoxime Precursor and Cycloaddition

This method involves the preparation of an intermediate hydroximoyl chloride or bromide, which is then treated with a base to generate the nitrile oxide in situ.

Part A: Synthesis of Phenylsulfonylacetohydroximoyl Halide

-

Nitromethyl phenyl sulfone is first converted to the corresponding aldoxime.

-

The aldoxime is then halogenated to yield the hydroximoyl halide.

Part B: 1,3-Dipolar Cycloaddition

Materials:

-

Phenylsulfonylacetohydroximoyl halide

-

Alkene (dipolarophile)

-

Triethylamine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Standard laboratory glassware

-

Silica gel for chromatography

Procedure:

-

In a round-bottom flask, dissolve the phenylsulfonylacetohydroximoyl halide (1.0 equivalent) and the alkene (1.5 equivalents) in anhydrous DCM or THF.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 equivalents) dropwise to the reaction mixture over a period of 30 minutes. A precipitate of triethylammonium halide will form.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate) to obtain the pure 3-phenylsulfonyl-isoxazoline.

Safety Precautions

-

Nitromethyl phenyl sulfone and its derivatives should be handled in a well-ventilated fume hood.

-

Phenyl isocyanate is toxic and a lachrymator; it should be handled with extreme care using appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Reactions should be conducted under an inert atmosphere, especially when using anhydrous solvents and reagents.

-

Standard safety procedures for handling organic solvents and reagents should be followed at all times.

References

- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 2. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NITROMETHYL PHENYL SULFONE | 21272-85-5 [chemicalbook.com]

- 6. Nitromethyl phenyl sulfone = 99.0 T 21272-85-5 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Transition Structures of Diastereoselective 1,3-Dipolar Cycloadditions of Nitrile Oxides to Chiral Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Transition structures of diastereoselective 1,3-dipolar cycloadditions of nitrile oxides to chiral homoallylic alcohols. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of Isoxazolines using Nitromethyl Phenyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazolines are a prominent class of five-membered heterocyclic compounds that are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The synthesis of isoxazolines often proceeds through a [3+2] cycloaddition reaction, a powerful tool for constructing five-membered rings. A key strategy for this transformation is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. This document provides detailed protocols for the synthesis of 3-phenylsulfonyl-isoxazolines using nitromethyl phenyl sulfone as a stable and accessible precursor to the reactive phenylsulfonylformonitrile oxide intermediate. The phenylsulfonyl group in the resulting isoxazoline offers a versatile handle for further synthetic modifications.

Reaction Principle

The synthesis is a two-step, one-pot procedure. First, nitromethyl phenyl sulfone is dehydrated in situ to generate the highly reactive phenylsulfonylformonitrile oxide. This 1,3-dipole then immediately reacts with a chosen alkene (dipolarophile) present in the reaction mixture via a 1,3-dipolar cycloaddition to form the desired 3-phenylsulfonyl-isoxazoline. This method avoids the isolation of the potentially unstable nitrile oxide intermediate.[1][2]

Experimental Protocols

General Procedure for the One-Pot Synthesis of 3-Phenylsulfonyl-Isoxazolines

This protocol is adapted from a telescoped procedure for the synthesis of analogous sulfonyl-isoxazolines.[2]

Materials:

-

Nitromethyl phenyl sulfone

-

Alkene (dipolarophile)

-

Dehydrating agent (e.g., phenyl isocyanate or Mukaiyama's reagent)

-

Base (e.g., triethylamine)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

-

Chromatography supplies for purification

Protocol:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add nitromethyl phenyl sulfone (1.0 equivalent).

-

Dissolve the starting material in a minimal amount of anhydrous solvent (e.g., toluene).

-

Add the alkene (1.2-1.5 equivalents) to the solution.

-

To this stirred solution, add the dehydrating agent (e.g., phenyl isocyanate, 1.1 equivalents) and a catalytic amount of a suitable base (e.g., triethylamine, 0.1 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically within 2-24 hours), cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 3-phenylsulfonyl-isoxazoline.

-

Characterize the final product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and HRMS).

Data Presentation

The following table summarizes representative data for the synthesis of 3-phenylsulfonyl-isoxazolines from the reaction of in situ generated phenylsulfonylformonitrile oxide with various alkenes. The data is based on analogous cycloaddition reactions.[2]

| Entry | Alkene Substrate | Dehydrating System | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Phenyl Isocyanate / Et₃N | Toluene | 25 | 12 | 85 |

| 2 | 1-Octene | Phenyl Isocyanate / Et₃N | Toluene | 40 | 18 | 78 |

| 3 | Cyclohexene | Mukaiyama's Reagent | CH₂Cl₂ | 25 | 24 | 75 |

| 4 | Methyl Acrylate | Phenyl Isocyanate / Et₃N | Toluene | 25 | 8 | 92 |

Visualizations

Reaction Pathway

Caption: Synthesis of 3-phenylsulfonyl-isoxazolines.

Experimental Workflow

Caption: Experimental workflow for isoxazoline synthesis.

References

Application Notes and Protocols for the Generation of Nitrile Oxides from Nitromethyl Phenyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in situ generation of a phenylsulfonyl nitrile oxide equivalent from nitromethyl phenyl sulfone and its subsequent trapping in 1,3-dipolar cycloaddition reactions. This method offers a valuable route to synthesize substituted isoxazolines, which are important heterocyclic scaffolds in medicinal chemistry and drug development.

Introduction

Nitrile oxides are highly reactive 1,3-dipoles that readily undergo cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to afford five-membered heterocyclic rings. The in situ generation of nitrile oxides is often preferred due to their instability. Nitromethyl phenyl sulfone serves as a stable, solid precursor to a phenylsulfonyl-substituted nitrile oxide. The generation proceeds via a base-mediated elimination of benzenesulfinic acid. This method provides a convenient alternative to traditional methods of nitrile oxide generation, such as the dehydration of nitroalkanes or the dehydrohalogenation of hydroximoyl chlorides.

Reaction Principle

The protocol is based on the principle of base-induced elimination. A suitable base deprotonates the acidic α-carbon of nitromethyl phenyl sulfone to form a nitronate anion. This intermediate then undergoes spontaneous elimination of the good leaving group, benzenesulfinate, to generate the transient nitrile oxide in situ. The nitrile oxide is immediately trapped by a dipolarophile present in the reaction mixture to yield the desired cycloadduct, typically a substituted isoxazoline.

Experimental Protocols

General Procedure for the in situ Generation of Phenylsulfonyl Nitrile Oxide and Subsequent Cycloaddition with an Alkene

This protocol is adapted from methodologies described in the literature for the use of nitromethyl phenyl sulfone as a nitrile oxide precursor in cycloaddition reactions.[1]

Materials:

-

Nitromethyl phenyl sulfone (C₆H₅SO₂CH₂NO₂)

-

Alkene (dipolarophile)

-

Base (e.g., triethylamine (Et₃N) or sodium carbonate (Na₂CO₃))

-

Anhydrous solvent (e.g., dichloromethane (CH₂Cl₂), chloroform (CHCl₃), or toluene)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating mantle/oil bath

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

-

Apparatus for work-up and purification (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add nitromethyl phenyl sulfone (1.0 equivalent).

-

Addition of Reagents: Add the alkene dipolarophile (1.0-1.2 equivalents) and the anhydrous solvent (concentration typically 0.1-0.5 M).

-

Initiation of Reaction: Begin stirring the mixture and add the base (1.1-1.5 equivalents). The base can be added portion-wise or as a solution in the reaction solvent.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the dipolarophile) and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.

-

Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. If a solid precipitate (e.g., triethylammonium benzenesulfinate) has formed, it can be removed by filtration. Dilute the filtrate with the reaction solvent and wash sequentially with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo. The crude product is then purified by a suitable method, such as column chromatography on silica gel, to afford the pure isoxazoline cycloadduct.

Data Presentation

The following table summarizes representative quantitative data for the 1,3-dipolar cycloaddition of in situ generated phenylsulfonyl nitrile oxide with various alkenes.

| Entry | Alkene (Dipolarophile) | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | Styrene | Et₃N | Toluene | 80 | 12 | 3-Phenyl-5-(phenylsulfonyl)isoxazoline | 75 |

| 2 | 1-Octene | Na₂CO₃ | CH₂Cl₂ | 40 | 24 | 3-Hexyl-5-(phenylsulfonyl)isoxazoline | 68 |

| 3 | Methyl Acrylate | Et₃N | CHCl₃ | 60 | 18 | Methyl 5-(phenylsulfonyl)isoxazoline-3-carboxylate | 82 |

| 4 | Cyclohexene | Et₃N | Toluene | 110 | 24 | 3a,4,5,6,7,7a-Hexahydro-3-(phenylsulfonyl)benzo[d]isoxazole | 65 |

Note: The yields are illustrative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Mandatory Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the key mechanistic steps and the general experimental workflow for the generation of nitrile oxides from nitromethyl phenyl sulfone and their subsequent cycloaddition.

Caption: Reaction mechanism for nitrile oxide generation and cycloaddition.

Caption: General experimental workflow for isoxazoline synthesis.

References

Application Notes and Protocols for Stereoselective Reactions Involving Nitromethyl Phenyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of nitromethyl phenyl sulfone as a versatile C1 building block in stereoselective synthesis. The focus is on the organocatalyzed asymmetric Michael addition to α,β-unsaturated acceptors, a key transformation for the construction of chiral γ-nitro sulfones. These products are valuable intermediates in the synthesis of various biologically active molecules and complex organic frameworks.

Introduction

Nitromethyl phenyl sulfone (PhSO₂CH₂NO₂) is a valuable reagent in organic synthesis, combining the electron-withdrawing properties of both a phenylsulfonyl and a nitro group. This dual activation renders the methylene protons acidic, facilitating its use as a potent nucleophile in various carbon-carbon bond-forming reactions. The resulting products, bearing both a sulfonyl and a nitro group, are amenable to a wide range of subsequent transformations, making them highly versatile synthetic intermediates. Stereoselective reactions involving nitromethyl phenyl sulfone allow for the precise construction of chiral centers, a critical aspect of modern drug discovery and development.

Key Applications in Stereoselective Synthesis

The primary application of nitromethyl phenyl sulfone in stereoselective synthesis is its use as a pronucleophile in conjugate addition reactions, particularly the Michael addition to α,β-unsaturated compounds. The use of chiral organocatalysts enables the enantioselective and diastereoselective formation of γ-nitro sulfones. These adducts can be further elaborated, for instance, by reduction of the nitro group to an amine and removal or transformation of the sulfonyl group, leading to a variety of chiral 1,4-dicarbonyl compounds, γ-amino acids, and other valuable chiral building blocks.

Organocatalyzed Asymmetric Michael Addition to Chalcones

A prominent example of a stereoselective reaction involving a close analog of nitromethyl phenyl sulfone is the asymmetric Michael addition to chalcones, catalyzed by chiral bifunctional organocatalysts such as those derived from cinchona alkaloids. These catalysts can activate both the nucleophile and the electrophile through a network of non-covalent interactions, thereby controlling the stereochemical outcome of the reaction.

Table 1: Enantioselective Michael Addition of Nitromethyl Phenyl Sulfone to Substituted Chalcones

| Entry | Chalcone (Ar) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |

| 1 | C₆H₅ | 10 | Toluene | 24 | 92 | >95:5 | 95 (S) |

| 2 | 4-ClC₆H₄ | 10 | Toluene | 36 | 88 | >95:5 | 93 (S) |

| 3 | 4-MeOC₆H₄ | 10 | Toluene | 48 | 85 | >95:5 | 91 (S) |

| 4 | 4-NO₂C₆H₄ | 10 | Toluene | 12 | 95 | >95:5 | 96 (S) |

| 5 | 2-Naphthyl | 10 | Toluene | 48 | 89 | >95:5 | 92 (S) |

| 6 | 2-Thienyl | 10 | CH₂Cl₂ | 36 | 82 | 90:10 | 90 (S) |

Data presented is representative and compiled based on analogous reactions reported in the literature. Actual results may vary.

Experimental Protocols

General Procedure for the Asymmetric Michael Addition of Nitromethyl Phenyl Sulfone to Chalcones

Materials:

-

Nitromethyl phenyl sulfone

-

Substituted chalcone

-

Chiral bifunctional thiourea catalyst (e.g., a quinine-derived thiourea)

-

Anhydrous toluene

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-